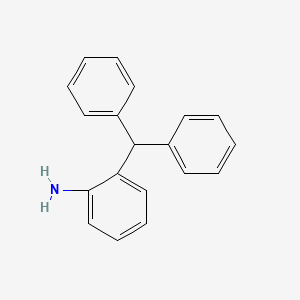
2-(Diphenylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzhydrylaniline, also known as N-benzhydrylaniline, is an organic compound with the molecular formula C19H17N. It consists of an aniline moiety where the hydrogen atom on the nitrogen is replaced by a benzhydryl group. This compound is part of the benzhydryl family, which includes compounds with two benzene rings connected by a single methane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzhydrylaniline can be synthesized through several methods. One common method involves the reaction of benzhydrol with aniline in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Ph}_2\text{CH}-\text{OH} + \text{NH}_2\text{Ph} \rightarrow \text{Ph}_2\text{CH}-\text{NHPh} + \text{H}_2\text{O} ] where Ph represents a phenyl group.
Industrial Production Methods: In industrial settings, the synthesis of 2-Benzhydrylaniline may involve more efficient catalytic processes to ensure higher yields and purity. The use of solvents like tetrahydrofuran or diethyl ether can facilitate the reaction, and the process may be carried out under inert atmospheric conditions to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzhydrylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl imine derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Benzhydryl imine derivatives.
Reduction: Secondary amines.
Substitution: Halogenated benzhydrylaniline derivatives.
Aplicaciones Científicas De Investigación
2-Benzhydrylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzhydrylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, facilitating various biochemical processes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Benzhydrol: The parent compound from which 2-Benzhydrylaniline is derived.
N-Benzylideneaniline: Another derivative with a similar structure but different functional groups.
Uniqueness: 2-Benzhydrylaniline is unique due to its specific combination of aniline and benzhydryl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to other similar compounds.
Propiedades
Número CAS |
57259-32-2 |
|---|---|
Fórmula molecular |
C19H17N |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2-benzhydrylaniline |
InChI |
InChI=1S/C19H17N/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2 |
Clave InChI |
ALKRBODCSLGHGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
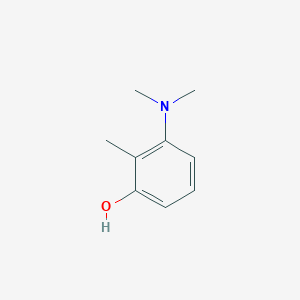
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)


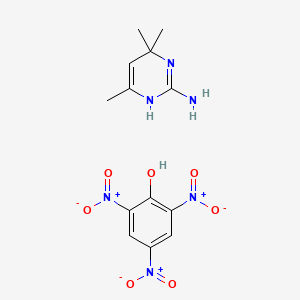

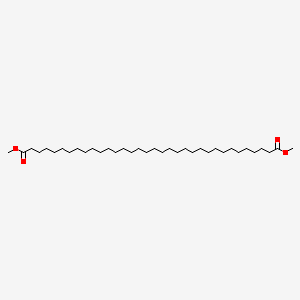

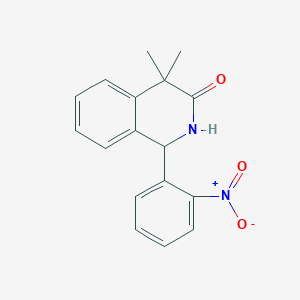
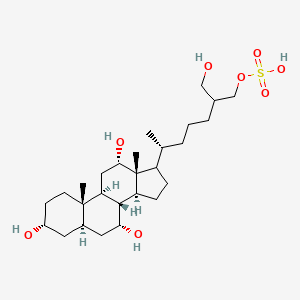


stannane](/img/structure/B14633397.png)
